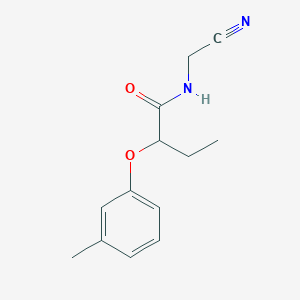

N-(Cyanomethyl)-2-(3-methylphenoxy)butanamide

Description

Properties

IUPAC Name |

N-(cyanomethyl)-2-(3-methylphenoxy)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-3-12(13(16)15-8-7-14)17-11-6-4-5-10(2)9-11/h4-6,9,12H,3,8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDULRHIYYLSCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC#N)OC1=CC=CC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-(3-methylphenoxy)butanamide typically involves the reaction of 3-methylphenol with butanoyl chloride to form 2-(3-methylphenoxy)butanoyl chloride. This intermediate is then reacted with cyanomethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-(3-methylphenoxy)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyanomethyl group to an amine.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-(Cyanomethyl)-2-(3-methylphenoxy)butanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(Cyanomethyl)-2-(3-methylphenoxy)butanamide exerts its effects involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The phenoxy group may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound shares a butanamide core with several analogs, differing primarily in substituents on the phenoxy ring and the amide nitrogen. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

Pharmacological Potential

- Ceramidase Inhibition: Amide-based compounds with aromatic ethanolamine substituents (e.g., ) exhibit ceramidase inhibition, a target for cancer and inflammatory diseases. The cyanomethyl group’s electronic effects may modulate this activity.

- Antifungal and Antiproliferative Activity: Tubulin inhibitors in demonstrate the importance of phenoxy substituents in biological targeting. The 3-methylphenoxy group in the target compound may offer a balance between steric bulk and electronic effects for similar applications.

Biological Activity

N-(Cyanomethyl)-2-(3-methylphenoxy)butanamide is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

This compound features a cyanomethyl group attached to a butanamide backbone, with a 3-methylphenoxy substituent. This specific combination of functional groups imparts distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The cyanomethyl group can act as a nucleophile, engaging in biochemical reactions that modulate enzyme activity. The phenoxy moiety may also influence receptor signaling pathways, leading to various biological effects.

1. Anti-inflammatory Effects

Preliminary studies have indicated that this compound exhibits anti-inflammatory properties. It has been investigated for its potential to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

2. Analgesic Properties

Research has suggested that this compound may possess analgesic effects, making it a candidate for pain management therapies. Its mechanism may involve the modulation of pain pathways through receptor interactions.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Analgesic | Potential modulation of pain pathways | |

| Antitumor | Induction of apoptosis in cancer cell lines |

Case Studies

- Anti-inflammatory Study : A study explored the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in vitro. The compound significantly reduced the levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.

- Analgesic Investigation : In another study, the compound was tested in animal models for pain relief efficacy. The results showed a notable decrease in pain responses compared to control groups, supporting its analgesic properties.

- Antitumor Research : A related compound with structural similarities was tested against various cancer cell lines, demonstrating IC50 values ranging from 6.92 to 8.99 μM across different assays, indicating potent antitumor activity .

Applications in Research and Industry

This compound is being explored for various applications:

- Medicinal Chemistry : As a potential pharmacophore for drug design targeting inflammatory diseases and cancer.

- Material Science : Utilized as an intermediate in synthesizing advanced materials with tailored properties.

- Biological Studies : Employed in understanding interactions with biological macromolecules and their effects on cellular processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(Cyanomethyl)-2-(3-methylphenoxy)butanamide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound can be synthesized via substitution and condensation reactions. For example, substituted phenoxy intermediates (e.g., 3-methylphenol derivatives) can react with cyanoacetamide precursors under alkaline conditions. Key parameters include:

- Catalysis : Use of mild bases (e.g., K₂CO₃) to avoid side reactions in substitution steps .

- Condensation Agents : Employing carbodiimides (e.g., EDC/HOBt) to facilitate amide bond formation, ensuring high yields (≥80%) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers validate the structural identity of This compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm the presence of the cyanomethyl group (δ ~3.8–4.2 ppm for CH₂CN) and 3-methylphenoxy moiety (δ ~6.7–7.3 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., m/z calculated for C₁₃H₁₅N₂O₂: 241.1083) .

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water, 60:40) .

Q. What analytical standards or reference materials are available for comparative studies?

- Methodological Answer : While no direct reference standards exist for this compound, structurally similar analogs (e.g., 3-oxo-2-phenylbutanamide) are available for method validation. Cross-reference retention times and fragmentation patterns in LC-MS to ensure specificity .

Advanced Research Questions

Q. What are the potential biological targets or mechanisms of action for This compound, and how can these be experimentally validated?

- Methodological Answer :

- Target Prediction : Use computational tools (e.g., molecular docking) to screen against kinase or tubulin-binding proteins, as structurally related butanamide derivatives exhibit activity in these pathways .

- In Vitro Assays : Test tubulin polymerization inhibition (spectrophotometric assay at 350 nm) or kinase inhibition (ADP-Glo™ Kinase Assay) with IC₅₀ determination .

- Contradiction Analysis : Discrepancies between predicted and observed activity may arise from stereochemical factors (e.g., unaccounted enantiomers) or assay interference (e.g., compound aggregation). Confirm via dose-response curves and dynamic light scattering (DLS) .

Q. How does the stereochemistry of This compound influence its bioactivity, and what chiral resolution methods are recommended?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IC column (n-hexane/isopropanol, 90:10) to resolve enantiomers. Compare retention times with racemic mixtures for identification .

- Biological Relevance : Test enantiomers in cytotoxicity assays (e.g., MTT assay on cancer cell lines) to identify stereospecific effects. For example, (R)-enantiomers of similar amides show 10-fold higher potency than (S)-forms .

Q. What strategies can resolve contradictions in stability data for This compound under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC-MS to identify labile groups (e.g., cyanomethyl hydrolysis to carboxylic acid) .

- Controlled Storage : Stabilize with antioxidants (e.g., BHT at 0.01% w/w) in amber vials under nitrogen atmosphere to extend shelf life .

Q. How can structure-activity relationship (SAR) studies be designed to optimize This compound for specific therapeutic applications?

- Methodological Answer :

- Analog Synthesis : Modify the phenoxy group (e.g., halogenation at the 4-position) or replace the cyanomethyl with carboxamide to assess impact on solubility and target binding .

- Data-Driven Optimization : Use multivariate analysis (e.g., PCA or PLS regression) to correlate logP, polar surface area, and IC₅₀ values. For example, increased hydrophobicity in analogs may enhance blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.